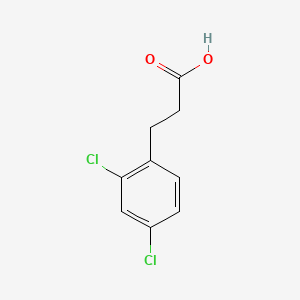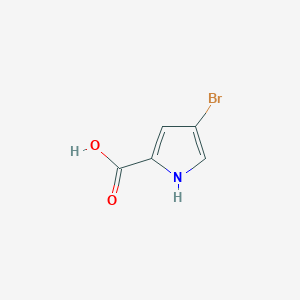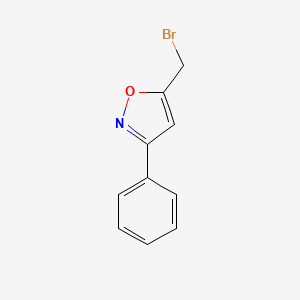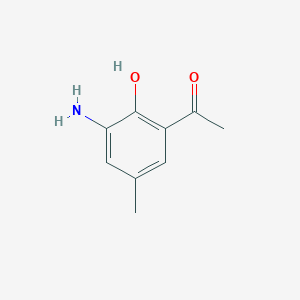
1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
Descripción general
Descripción
The compound "1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone" is a derivative of phenyl ethanone with potential applications in pharmaceutical and medicinal chemistry. The presence of amino and hydroxy functional groups on the aromatic ring suggests that it could be a versatile intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone was achieved using 4-chlorophenol as a starting material, indicating that halogenated phenols can be precursors for such compounds . Although the specific synthesis of "1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone" is not detailed, the methodologies applied in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of "1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone" would likely exhibit characteristics similar to the compounds studied in the provided papers. The presence of hydroxy and amino groups on the aromatic ring is a common feature that influences the reactivity and interaction of these molecules .
Chemical Reactions Analysis
The reactivity of similar compounds has been documented. For example, 1-(2-hydroxyphenyl)-1,3-butanedione reacts with amines and aldehydes to form imines and chalcones . This suggests that "1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone" could also participate in condensation reactions to form various heterocyclic structures when reacted with suitable reagents .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone" are not directly reported, the properties of structurally similar compounds can provide insights. The presence of both electron-donating (amino) and electron-withdrawing (ketone) groups would affect the compound's acidity, basicity, and solubility. The hydroxy group could also enable the formation of intramolecular or intermolecular hydrogen bonds, influencing the compound's boiling point and melting point .
Aplicaciones Científicas De Investigación
Molecular Docking and ADMET Studies
1-(2-Hydroxy-5-methyl phenyl)ethanone, a compound related to 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, has been explored for its antimicrobial properties. A study conducted molecular docking with various proteins of Staphylococcus aureus, revealing good binding affinities, particularly with Dehydrosqualene synthase and Dihydrofolate reductase. Additionally, ADMET studies showed zero violation to Lipinski’s rule, indicating favorable pharmacokinetic properties (Medicharla et al., 2022).
Synthesis and Antimicrobial Activity
Another study focused on the synthesis of a derivative of 1-(2-hydroxy-5-methyl phenyl)ethanone and its antimicrobial activity. The compound was synthesized using 4-chlorophenol and tested against gram-positive and gram-negative bacteria. Chemical characterization and spectral data were used for compound identification (Atul K. Wanjari, 2020).
Biological and Docking Studies of Benzyl Phenyl Ketones
Benzyl phenyl ketone derivatives, which include 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone analogs, were investigated for their inhibitory activity against 5-lipoxygenase. Compounds with a catechol group showed good inhibitory potential, with some exhibiting significant antioxidant, antibacterial, and antiproliferative properties. Docking studies helped understand the structural correlation with enzyme activity (Y. Vásquez-Martínez et al., 2019).
Other Relevant Studies
- A study on the extraction of copper using 1-(2'-Hydroxy-5'-alkylphenyl)-1-alkanone oximes, including compounds similar to 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, provided insights into the effectiveness of these oximes as extractants (E. Krzyżanowska et al., 1989).
- The use of 1-(2-Hydroxyphenyl)ethanone as a starting material in the synthesis of BODIPY-based probes highlights the compound's utility in creating selective and sensitive fluorescent probes for biological applications (T. Fang et al., 2019).
Propiedades
IUPAC Name |
1-(3-amino-2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIFDZMJARCOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373375 | |
| Record name | 1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone | |
CAS RN |
70977-71-8 | |
| Record name | 1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70977-71-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

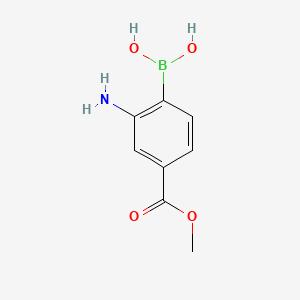
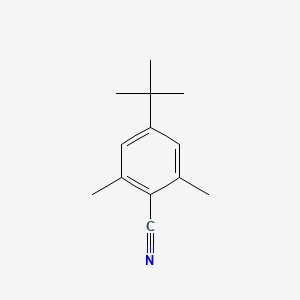



![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)
